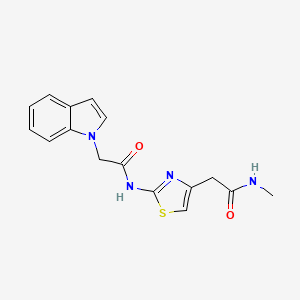![molecular formula C20H26Cl4N2O3 B2514727 1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 474264-05-6](/img/structure/B2514727.png)
1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride" is a chemically synthesized molecule that appears to be structurally related to various piperazine derivatives, which have been studied for their potential pharmacological properties. Piperazine derivatives are known for their versatility in drug design, as they can be modified to target a wide range of biological receptors and transporters .
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions starting from basic building blocks such as phenols and piperazine itself. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection of ferulic acid, followed by reaction with piperazine and subsequent deacetylation to yield the target product . This suggests that the synthesis of the compound may also involve similar protection and deprotection strategies, along with the use of substituted phenols and piperazine as starting materials.
Molecular Structure Analysis
Spectroscopic techniques such as NMR are crucial for the structural elucidation of piperazine derivatives. For example, complete NMR assignments for a dihydrochloride salt of a piperazine derivative were made using techniques like DEPT, H-H COSY, HMQC, and HMBC . These methods allow for a detailed understanding of the molecular structure, including the arrangement of atoms and the identification of functional groups present in the compound.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a methoxy group, as seen in some related compounds, can influence the electronic properties of the molecule and affect its reactivity . Additionally, the substitution pattern on the phenyl ring can also play a role in the chemical behavior of these compounds, potentially affecting their interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be studied using spectroscopic and computational methods. For instance, FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with DFT calculations, have been used to investigate the vibrational and electronic properties of phenyl substituted piperazine compounds . Such studies provide insights into the stability, charge distribution, and potential energy distribution within the molecule, which are important for understanding how the compound interacts with its environment and biological targets.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds structurally related to 1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride have been synthesized and evaluated for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives exhibited good or moderate activities against test microorganisms, indicating potential for antimicrobial application (H. Bektaş et al., 2007).
Asymmetric Synthesis and Drug Development
Efficient asymmetric synthesis methods have been developed for compounds containing similar structural features, highlighting their importance in the synthesis of anxiolytic drugs and suggesting potential for drug development applications (A. Narsaiah & B. Nagaiah, 2010).
Pharmacological Evaluation for Antidepressant and Antianxiety Activities
Certain novel derivatives structurally related to the compound have shown significant antidepressant and antianxiety activities in pharmacological evaluations. These findings imply potential research applications in the development of treatments for mood disorders (J. Kumar et al., 2017).
Chemical Synthesis and Characterization
The synthesis and chemical characterization of related compounds, including their hydrochloride salts, have been explored, providing a foundation for further research into the chemical properties and potential applications of 1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride (Pavlína Marvanová et al., 2016).
Anticancer Activity
Research on analog compounds has also investigated their potential anticancer activities, with some compounds showing promise as inhibitors of tumor DNA methylation, suggesting a potential application in cancer research (N. Hakobyan et al., 2020).
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3.2ClH/c1-26-18-5-3-16(4-6-18)24-10-8-23(9-11-24)13-17(25)14-27-20-7-2-15(21)12-19(20)22;;/h2-7,12,17,25H,8-11,13-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYNQPDJAYBAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)Cl)Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


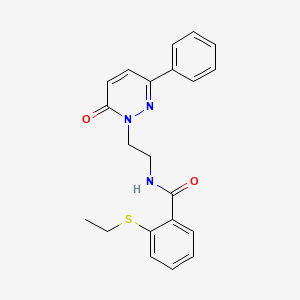
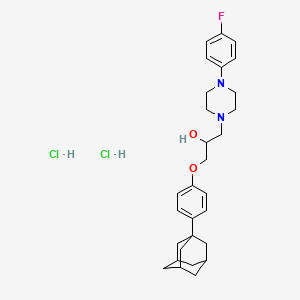

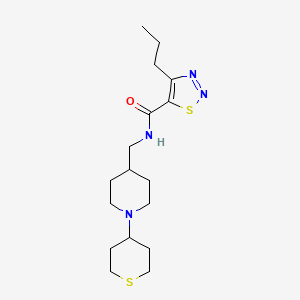
![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)
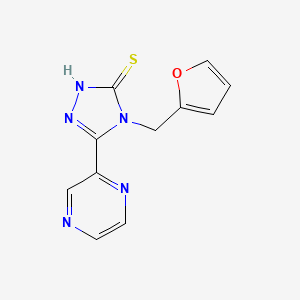
![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)

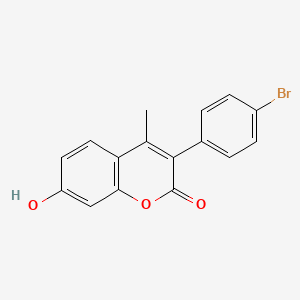

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)

